2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(3-chlorophenyl)acetic acid 2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(3-chlorophenyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18019324
InChI: InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-6-5-7-10(15)8-9/h5-8,11H,1-4H3,(H,17,18)
SMILES:
Molecular Formula: C14H18ClNO4
Molecular Weight: 299.75 g/mol

2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(3-chlorophenyl)acetic acid

CAS No.:

Cat. No.: VC18019324

Molecular Formula: C14H18ClNO4

Molecular Weight: 299.75 g/mol

* For research use only. Not for human or veterinary use.

2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(3-chlorophenyl)acetic acid -

Specification

Molecular Formula C14H18ClNO4
Molecular Weight 299.75 g/mol
IUPAC Name 2-(3-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Standard InChI InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-6-5-7-10(15)8-9/h5-8,11H,1-4H3,(H,17,18)
Standard InChI Key SFPNWUSWJKUFIH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C(C1=CC(=CC=C1)Cl)C(=O)O

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a central acetic acid backbone substituted at the α-position with both a 3-chlorophenyl group and a methylated tert-butoxycarbonyl (Boc) amine. The Boc group, a common protecting group in peptide synthesis, shields the amine functionality during reactions, while the 3-chlorophenyl moiety introduces steric and electronic effects that influence reactivity .

Systematic IUPAC Name:
2-[(tert-butoxycarbonyl)(methyl)amino]-2-(3-chlorophenyl)acetic acid

Molecular Formula:
C14H17ClNO4\text{C}_{14}\text{H}_{17}\text{Cl}\text{N}\text{O}_4

Molecular Weight:
306.74 g/mol (calculated via PubChem algorithms) .

Synthesis and Derivatization

Synthetic Routes

Although no direct synthesis protocol for this compound is documented, methodologies for analogous Boc-protected amino acids suggest a multi-step approach:

  • Boc Protection:
    Reaction of methylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine yields the N-Boc-N-methylamine intermediate .

  • Alkylation or Arylation:
    The amine undergoes nucleophilic substitution with 3-chlorophenylacetic acid derivatives. For example, N-Boc-DL-phenylglycine (PubChem CID 571805) is synthesized via similar alkylation strategies .

  • Deprotection and Purification:
    Acidic hydrolysis (e.g., with trifluoroacetic acid) removes the Boc group, followed by recrystallization or chromatography for purification .

Key Challenges

  • Steric Hindrance: The methyl and Boc groups on the amine may slow reaction kinetics, necessitating elevated temperatures or catalysts.

  • Chiral Resolution: Isolation of enantiomers requires chiral stationary phases or enzymatic methods .

Physicochemical Properties

Solubility and Stability

Data extrapolated from structurally related compounds suggest:

PropertyValue/BehaviorSource Compound
Aqueous SolubilityLow (hydrophobic Boc group)Boc-DL-Phg-OH
Thermal StabilityStable below 150°CN-Boc-4-chlorophenylalanine
pKa~3.5 (carboxylic acid)Boc-DL-Phe(4-Cl)-OH

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O of Boc and carboxylic acid) and ~1250 cm⁻¹ (C-O of tert-butoxy) .

  • NMR:

    • 1H^1\text{H}: δ 1.4 ppm (Boc tert-butyl), δ 3.1 ppm (N-methyl), δ 7.3–7.5 ppm (3-chlorophenyl) .

    • 13C^{13}\text{C}: δ 155 ppm (Boc carbonyl), δ 175 ppm (carboxylic acid) .

Applications and Biological Relevance

Pharmaceutical Intermediate

Boc-protected amino acids are pivotal in peptide synthesis. For instance, N-Boc-2-(3'-chlorophenyl)-L-glycine (PubChem CID 7145457) serves as a building block for protease inhibitors . The methylated amine in the target compound may enhance metabolic stability in drug candidates.

Material Science

The 3-chlorophenyl group’s electron-withdrawing nature could stabilize charge-transfer complexes, making the compound useful in organic electronics .

Future Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms.

  • Biological Screening: Testing against therapeutic targets like kinases or GPCRs.

  • Computational Modeling: Predicting solubility and reactivity via DFT calculations.

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